ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate
Overview
Description
Ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure and functional groups present in the indole derivative.
Mode of Action
The interaction of indole derivatives with their targets can result in a variety of biological activities. These can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
The molecular and cellular effects of indole derivatives can be diverse, reflecting their wide range of potential biological activities. These effects can include everything from antiviral activity to anticancer effects .
Action Environment
The action, efficacy, and stability of indole derivatives can be influenced by a variety of environmental factors. For example, certain indole derivatives need to be stored in a dark place to maintain their stability .
Biochemical Analysis
Biochemical Properties
Ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in inflammatory pathways . These interactions often involve binding to the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli .
Cellular Effects
This compound has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways . Furthermore, this compound may alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and differentiation .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . For instance, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that indole derivatives can remain stable under certain conditions, but may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies may result in sustained changes in cellular function, such as altered gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At high doses, it may cause toxic or adverse effects, including cellular damage or organ toxicity . Threshold effects have been observed in studies, where a certain dosage is required to achieve the desired therapeutic effect without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive metabolites . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity. For example, certain enzymes may catalyze the conversion of this compound into metabolites that exhibit enhanced biological activity or reduced toxicity .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, its localization and accumulation within certain cellular compartments can influence its activity and function. For instance, this compound may accumulate in the nucleus, where it can interact with DNA or transcription factors to modulate gene expression .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and cellular metabolism . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate typically involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This method is a common approach for preparing 2-substituted indole derivatives. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.
Common reagents and conditions used in these reactions include methanesulfonic acid for Fischer indole synthesis and various catalysts for facilitating the reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives with potential biological activities.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying cellular processes and signaling pathways.
Comparison with Similar Compounds
Ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: These compounds exhibit potent antiviral properties.
Ethyl 2-methylindole-3-carboxylate: Another indole derivative with similar synthetic routes.
Properties
IUPAC Name |
ethyl 5-amino-6-methyl-3-phenyl-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-22-18(21)17-16(12-7-5-4-6-8-12)13-10-14(19)11(2)9-15(13)20-17/h4-10,20H,3,19H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMPAQFGUKVZNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=C(C(=C2)N)C)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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